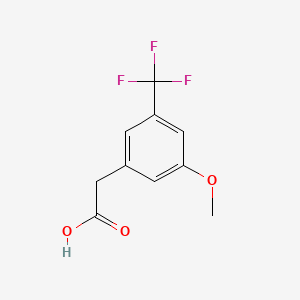

3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROADCOZBAMFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674010 | |

| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916421-04-0 | |

| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-5-(trifluoromethyl)phenylacetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for the scientific community, this document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of key physicochemical parameters. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as a practical resource for researchers engaged in drug discovery, chemical synthesis, and material characterization. The content is grounded in established scientific principles, ensuring technical accuracy and trustworthiness for professional application.

Compound Identification and Profile

This compound is a substituted phenylacetic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethyl and methoxy groups. Phenylacetic acid derivatives form the backbone of many pharmaceuticals, and understanding the precise physical properties of each analog is critical for predicting its behavior in biological systems and formulation processes.

| Identifier | Value | Source |

| IUPAC Name | 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid | N/A |

| CAS Number | 916421-04-0 | [1] |

| Molecular Formula | C₁₀H₉F₃O₃ | [1] |

| Molecular Weight | 234.17 g/mol | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | N/A |

Physicochemical Properties

Precise experimental data for this compound is not widely available in published literature. The following table summarizes key physical properties, primarily based on computational predictions. These values provide a foundational estimate for laboratory work and should be confirmed experimentally.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| Melting Point | Data not available | Affects solubility, dissolution rate, and stability of solid dosage forms. |

| Boiling Point | Data not available | Relevant for purification (distillation) and assessing thermal stability. |

| pKa | Data not available | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate a hydrogen bond, influencing interactions with biological targets.[1] |

| Hydrogen Bond Acceptor Count | 6 | The oxygen and fluorine atoms can act as hydrogen bond acceptors, contributing to solubility and binding affinity.[1] |

| Rotatable Bond Count | 3 | Provides insight into the conformational flexibility of the molecule, which can affect receptor fit.[1] |

| Exact Mass | 234.05037863 Da | Essential for high-resolution mass spectrometry analysis and structural confirmation.[1] |

Experimental Protocols for Physical Property Determination

To empower researchers to ascertain definitive values, this section provides detailed, authoritative methodologies for key physical property measurements.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity. For pure compounds, the melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[2]

Methodology Rationale: The capillary method is a widely adopted, reliable technique that requires minimal sample.[3] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate (~2°C/min) near the expected melting point is critical for accuracy.[2]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Insert a calibrated thermometer.[2]

-

Rapid Preliminary Test: Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point found in the preliminary test.

-

Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[4]

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values validate the result.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[1][5]

Methodology Rationale: This protocol ensures that a true equilibrium between the undissolved solid and the dissolved substance is achieved by agitating an excess of the compound in the solvent for an extended period (e.g., 24-48 hours).[6][7] This timeframe allows for the dissolution process to reach a steady state. Centrifugation or filtration is then used to separate the solid and aqueous phases without disturbing the equilibrium.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of stoppered flasks or vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1] An excess is confirmed by visually observing undissolved solid.

-

Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the aqueous phase by centrifuging the samples at the same temperature or by filtering through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[6]

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.[5]

-

Validation: To confirm equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[6]

Caption: Workflow for Shake-Flask Solubility Assay.

Acidity Constant (pKa) Determination via Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes as a titrant is added to a solution of the analyte.[8][9]

Methodology Rationale: For an acidic compound, as a strong base (e.g., NaOH) is added, the carboxylic acid is neutralized. The pKa corresponds to the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. This point is identified as the midpoint of the steepest portion of the titration curve (the half-equivalence point).[10][11]

Step-by-Step Protocol:

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) that bracket the expected pKa.[10]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength, a background electrolyte like KCl (0.15 M) can be added.[10]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.[10]

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the inflection point of the resulting sigmoid curve. The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

-

Validation: Perform at least three replicate titrations to ensure the precision and accuracy of the determined pKa value.[10]

Caption: Workflow for Potentiometric pKa Determination.

Safety and Handling

-

Hazard Classification: Likely to be classified as an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, mist, or spray. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Al-Hamdany, R. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Trajkovic, J., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. CAS RN 916421-04-0 | Fisher Scientific [fishersci.de]

- 3. 3-甲氧基-5-(三氟甲基)苯乙酸,916421-04-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. 3-(Carboxymethyl)-5-methoxybenzotrifluoride, 3-(Carboxymethyl)-5-(trifluoromethyl)anisole | 916421-04-0 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-(Carboxymethyl)-5-methoxybenzotrifluoride, 3-(Carboxymethyl)-5-(trifluoromethyl)anisole CAS#: 916421-04-0 [chemicalbook.com]

- 7. 312220050 [thermofisher.com]

- 8. (S)-(-)-α-甲氧基-α-(三氟甲基)苯乙酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99% 0.1 g | Request for Quote [thermofisher.com]

- 10. CAS 916421-04-0 | 2821-3-Z2 | MDL MFCD09025416 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. This compound CAS#: [m.chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

3-Methoxy-5-(trifluoromethyl)phenylacetic acid chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural motifs, particularly the trifluoromethyl (CF₃) and methoxy (OCH₃) groups, are of significant interest in medicinal chemistry and materials science. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the methoxy group can influence solubility and electronic properties. As a derivative of phenylacetic acid, it serves as a valuable building block in organic synthesis.

This guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical profile. The methodologies described herein are grounded in established principles of chemical analysis, providing a framework for robust characterization, quality control, and further investigation.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecule consists of a phenylacetic acid core. The benzene ring is substituted at position 3 with a methoxy group (-OCH₃) and at position 5 with a trifluoromethyl group (-CF₃).

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various experimental and physiological environments.

| Property | Value | Reference |

| CAS Number | 916421-04-0 | [1] |

| Molecular Formula | C₁₀H₉F₃O₃ | [1][2] |

| Molecular Weight | 234.17 g/mol | [1][2] |

| Exact Mass | 234.05037863 Da | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

Principle and Expected Absorptions: Infrared spectroscopy is a powerful tool for identifying functional groups. For this molecule, the spectrum is dominated by features of the carboxylic acid and the substituted benzene ring. The carboxylic acid functional group is particularly distinctive due to strong hydrogen bonding, which often leads to the formation of dimers and results in characteristically broad absorption bands.[3][4]

The expected absorptions for an aromatic carboxylic acid like this one include a very broad O-H stretching band from 3500 to 2500 cm⁻¹, an intense carbonyl (C=O) stretch between 1710 and 1680 cm⁻¹ (the lower frequency is due to conjugation with the aromatic ring), and a C-O stretching peak between 1320 and 1210 cm⁻¹.[5][6] The trifluoromethyl group will exhibit strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ region.

Table of Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3500 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Broadness is due to hydrogen bonding.[3][5] |

| ~3000 | C-H stretch (Aromatic & Alkyl) | Medium, Sharp | Often superimposed on the broad O-H band.[3] |

| 1710 - 1680 | C=O stretch (Carbonyl) | Strong, Sharp | Position is influenced by conjugation with the aromatic ring.[5][6] |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium to Weak | Characteristic of the benzene ring. |

| 1350 - 1100 | C-F stretch (Trifluoromethyl) | Strong | Multiple strong bands are expected. |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | [3][5] |

| 960 - 900 | O-H bend (out-of-plane) | Medium, Broad | Also known as the "OH wag," it is a diagnostically useful peak for carboxylic acids.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a complete analysis, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

3.2.1 ¹H NMR Analysis The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The aromatic region is particularly informative about the substitution pattern.

-

-COOH (Carboxylic Acid Proton): A very broad singlet, typically downfield (>10 ppm). Its broadness is due to hydrogen exchange.

-

Aromatic Protons (Ar-H): The 1,3,5-substitution pattern will result in three distinct signals in the aromatic region (typically 7.0-8.0 ppm), each integrating to 1H. They will appear as singlets or narrow multiplets (e.g., triplets or doublets of doublets with small coupling constants).

-

-CH₂- (Methylene Protons): A sharp singlet, expected around 3.7 ppm, adjacent to the aromatic ring.

-

-OCH₃ (Methoxy Protons): A sharp singlet, expected around 3.8-3.9 ppm.

3.2.2 ¹³C NMR Analysis The ¹³C NMR spectrum will show a signal for each of the 10 unique carbon atoms in the structure.

-

-COOH (Carbonyl Carbon): Expected in the 170-180 ppm range.

-

Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons directly attached to the electron-withdrawing CF₃ group and the electron-donating OCH₃ group will be significantly shifted. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

-CH₂- (Methylene Carbon): Expected around 40-45 ppm.

-

-OCH₃ (Methoxy Carbon): Expected around 55-60 ppm.

-

-CF₃ (Trifluoromethyl Carbon): A quartet, typically around 120-130 ppm, with a large C-F coupling constant.

3.2.3 ¹⁹F NMR Analysis This technique is highly specific for fluorine-containing compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. This provides a clean and unambiguous confirmation of the presence of this functional group.

Experimental Protocol: NMR Spectroscopy

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal cannot be used as a reference.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS)

Principle and Expected Fragmentation: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Under electron ionization (EI), the molecule will fragment in a predictable manner, offering structural confirmation. The molecular ion (M⁺˙) peak is expected at m/z 234.

Key fragmentation pathways include:

-

Loss of the carboxyl group: A significant fragment corresponding to [M - COOH]⁺ (m/z 189).

-

Benzylic cleavage: Formation of the [M - CH₂COOH]⁺ fragment is unlikely. Instead, rearrangement to a tropylium-like ion after the loss of a radical is possible.

-

Loss of methoxy group: A fragment corresponding to [M - OCH₃]⁺ (m/z 203).

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For Electrospray Ionization (ESI), directly infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive mode of ionization. In negative mode, the [M-H]⁻ ion at m/z 233 would be expected.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Methodology and Column Selection Rationale: Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing phenylacetic acid derivatives due to their moderate polarity.[7] A C18 stationary phase is the logical first choice, as it provides excellent retention and separation for aromatic compounds. The mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous component buffered to an acidic pH.[7][8] An acidic pH (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Detection is typically performed using a UV detector set at a wavelength where the phenyl ring absorbs, often between 210-220 nm.[9][10]

Detailed Experimental Protocol:

| Parameter | Condition | Rationale |

| Instrument | HPLC system with UV Detector | Standard equipment for purity analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of the carboxyl group for better peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 30% B to 95% B over 15 min | To elute the compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

| Detection | UV at 220 nm | Wavelength for detecting the aromatic ring.[10] |

| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures solubility and compatibility with the mobile phase. |

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

-

GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]

Conclusion

The comprehensive analysis of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. IR spectroscopy confirms the presence of key functional groups, while detailed NMR analysis (¹H, ¹³C, and ¹⁹F) elucidates the precise molecular structure and connectivity. Mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns, and a well-designed RP-HPLC method allows for accurate purity assessment. Adherence to the detailed protocols and safety guidelines outlined in this guide will ensure the reliable and safe characterization of this important chemical compound for research and development applications.

References

-

LookChem. This compound. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

PubChem. (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid | C10H8F3O3- | CID 7005115. [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

PubChem. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917. [Link]

-

J-Stage. A highly sensitive and simple high-performance liquid chromatographic method for the determination of free and total phenylacetic acid in human and rat plasma. [Link]

-

PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]

-

ResearchGate. HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: (S)-(-)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of viable synthetic pathways for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, medicinal chemists, and process development scientists. We will explore two distinct and robust synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their relative merits. The presented pathways are designed to be reproducible and scalable, with a focus on chemical principles and practical laboratory execution.

Introduction: The Significance of this compound

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. The phenylacetic acid scaffold is a common structural motif in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this molecule, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties. These properties can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, access to efficient and scalable synthetic routes for this compound is crucial for advancing research and development in this area.

This guide will detail two primary synthetic pathways, each starting from a commercially available precursor:

-

Pathway 1: A two-step route commencing with the nucleophilic substitution of 3-methoxy-5-(trifluoromethyl)benzyl bromide with a cyanide source, followed by the hydrolysis of the resultant phenylacetonitrile.

-

Pathway 2: A carbon-chain extension of 3-methoxy-5-(trifluoromethyl)benzoic acid via the Arndt-Eistert homologation.

Each pathway will be discussed in detail, providing the necessary information for practical implementation in a laboratory setting.

Pathway 1: Cyanide Displacement and Subsequent Hydrolysis

This pathway represents a classical and straightforward approach to the synthesis of phenylacetic acids. It leverages the reactivity of benzylic halides and the well-established chemistry of nitriles.

Mechanistic Rationale and Strategy

The core of this strategy lies in a two-step transformation. The first step is a nucleophilic substitution reaction (SN2) where the bromide of the starting material, 3-methoxy-5-(trifluoromethyl)benzyl bromide, is displaced by a cyanide anion to form 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the benzylic position, but the SN2 reaction is generally efficient for such substrates.

The second step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1] Both methods proceed through an initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule and the desired work-up procedure.[2]

Visualizing the Workflow: Cyanide Displacement and Hydrolysis

Caption: A schematic overview of the synthesis of this compound via the cyanide displacement and hydrolysis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile

-

Reagent Preparation: In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) in a suitable solvent system. A mixture of ethanol and water or dimethyl sulfoxide (DMSO) can be effective.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) dissolved in the chosen solvent.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile. Purification can be achieved by column chromatography if necessary.

Step 2: Hydrolysis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile

-

Acidic Hydrolysis:

-

Reaction Setup: To a round-bottom flask, add the crude nitrile from the previous step and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting material and the formation of the carboxylic acid by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto ice. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry to obtain this compound.

-

-

Basic Hydrolysis:

-

Reaction Setup: In a round-bottom flask, suspend the nitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Execution: Heat the mixture to reflux until the evolution of ammonia gas ceases.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

Data Summary: Pathway 1

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Cyanation | NaCN or KCN | DMSO or EtOH/H₂O | 60-80 | 85-95 |

| Hydrolysis (Acidic) | H₂SO₄/H₂O | - | Reflux | 80-90 |

| Hydrolysis (Basic) | NaOH/H₂O | - | Reflux | 80-90 |

Pathway 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids.[3] This pathway offers an elegant alternative to the cyanide route, particularly when seeking to avoid the use of toxic cyanide salts.

Mechanistic Rationale and Strategy

This synthesis begins with 3-methoxy-5-(trifluoromethyl)benzoic acid. The first step is the activation of the carboxylic acid, typically by converting it to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.[4]

The activated acid chloride then reacts with diazomethane to form an α-diazoketone intermediate.[5] This diazoketone is the key precursor for the subsequent Wolff rearrangement.

The Wolff rearrangement is the core of the Arndt-Eistert synthesis.[6] It involves the expulsion of nitrogen gas from the α-diazoketone to form a highly reactive ketene intermediate. This rearrangement can be promoted thermally, photochemically, or, most commonly, by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate.[7]

Finally, the ketene intermediate is trapped by a nucleophile, in this case, water, to yield the desired homologated carboxylic acid, this compound.

Visualizing the Workflow: Arndt-Eistert Homologation

Caption: A schematic representation of the Arndt-Eistert homologation for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride

-

Reaction Setup: In a fume hood, combine 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 equivalent) with an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

Step 2: Arndt-Eistert Homologation

-

Diazomethane Preparation (Caution!): Prepare a solution of diazomethane in diethyl ether using a standard, safe procedure. Diazomethane is toxic and potentially explosive. All operations should be conducted behind a blast shield in a well-ventilated fume hood using appropriate personal protective equipment.

-

Formation of the α-Diazoketone: Add the crude 3-methoxy-5-(trifluoromethyl)benzoyl chloride dropwise to the ethereal solution of diazomethane at 0 °C.

-

Wolff Rearrangement: To the solution of the α-diazoketone, add a suspension of silver oxide (Ag₂O) in water or a solution of silver benzoate in a suitable solvent.

-

Reaction Execution: Gently warm the reaction mixture to initiate the Wolff rearrangement. The evolution of nitrogen gas will be observed.

-

Work-up and Isolation: After the reaction is complete, filter the mixture to remove the silver salts. Acidify the aqueous layer and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield the crude this compound. Purification can be achieved by recrystallization.

Data Summary: Pathway 2

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Acid Chloride Formation | SOCl₂ | Neat or with catalyst | Reflux | >95 |

| Arndt-Eistert Homologation | CH₂N₂, Ag₂O, H₂O | Diethyl ether, Water | 0 to Reflux | 70-85 |

Comparative Analysis and Conclusion

Both pathways presented offer viable routes to this compound. The choice between them will likely depend on the specific constraints and priorities of the research or development team.

Pathway 1 (Cyanide Route) is a classic and often high-yielding method. Its primary advantage is the use of readily available and relatively inexpensive reagents. However, the high toxicity of cyanide salts is a significant drawback, requiring stringent safety protocols.

Pathway 2 (Arndt-Eistert Homologation) provides an excellent alternative that avoids the use of cyanide. The main challenge associated with this route is the handling of diazomethane, which is also a hazardous reagent. However, for laboratories equipped to handle diazomethane, this pathway offers a clean and efficient transformation.

References

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link][8]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link][5]

-

Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. ResearchGate. [Link][9]

-

Preparation of trifluoromethyl-benzoyl halides. Google Patents. [4]

-

No cyanation of benzyl bromide in the absence of Cu. ResearchGate. [Link]

- Preparation method of 3-trifluoromethyl phenylacetonitrile.

- A kind of synthetic method of 2- cyano-benzyl bromide and the like.

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link][2]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link][11]

-

What is the Difference Between Acidic and Basic Hydrolysis. Pediaa.Com. [Link][1]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC - NIH. [Link]

-

Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. SciELO México. [Link][13]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link][5]

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Eureka | Patsnap. [Link]

-

Mechanisms of lactone hydrolysis in acidic conditions. PubMed. [Link]

-

2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one: Another Utility for Electrophilic Trifluoromethylthiolation Reactions. PubMed. [Link]

-

Metal-mediated C−CN Bond Activation in Organic Synthesis. pubs.acs.org. [Link]

-

Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link][7]

-

α-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

-

Reductive Asymmetric Aza-Mislow-Evans Rearrangement by 1,3,2-Diazaphospholene Catalysis. ChemRxiv. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com. [Link]

-

The mechanism for acidic hydrolysis of a nitrile resembles the ba... Study Prep in Pearson+. [Link]

-

Arndt Eistert Homologation Reaction. Scribd. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Preparation of benzoyl chloride. PrepChem.com. [Link]

Sources

- 1. pediaa.com [pediaa.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Wolff-Rearrangement [organic-chemistry.org]

- 4. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate [scielo.org.mx]

- 14. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogues to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound belongs to a class of fluorinated aromatic compounds that have garnered significant attention in pharmaceutical research. The presence of a trifluoromethyl (-CF3) group can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The methoxy (-OCH3) group further modulates these properties, making the precise characterization of such structures crucial for understanding their behavior in biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact molecular structure and purity of these compounds.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will present the expected spectral features, supported by data from analogous compounds and fundamental principles of spectroscopy.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the phenyl ring and comparison with related structures.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~7.2 - 7.3 | Singlet (or narrow triplet, J ≈ 2 Hz) | 1H | Located between two electron-withdrawing groups (-CF3 and the acetic acid moiety, meta to OCH3). |

| H-4 | ~7.0 - 7.1 | Singlet (or narrow triplet, J ≈ 2 Hz) | 1H | Positioned between the electron-donating -OCH3 and electron-withdrawing -CF3 groups. |

| H-6 | ~6.9 - 7.0 | Singlet (or narrow triplet, J ≈ 2 Hz) | 1H | Ortho to the electron-donating -OCH3 group, expected to be the most upfield of the aromatic protons. |

| -CH₂- | ~3.7 | Singlet | 2H | Methylene protons adjacent to the aromatic ring and the carboxylic acid group. Data from m-(Trifluoromethyl)phenylacetic acid shows this peak around 3.74 ppm[1]. |

| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group protons, typically found in this region. |

| -COOH | >10 (variable) | Broad Singlet | 1H | Acidic proton of the carboxylic acid, chemical shift is concentration and solvent dependent. For m-(Trifluoromethyl)phenylacetic acid, this peak is observed around 12.5 ppm in DMSO-d6[1]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C=O | ~171 - 173 | Singlet | Carboxylic acid carbonyl carbon. |

| C-1 | ~138 - 140 | Singlet | Aromatic carbon attached to the -CH₂COOH group. |

| C-3 | ~160 | Singlet | Aromatic carbon attached to the -OCH₃ group. |

| C-5 | ~132 | Quartet (¹JCF ≈ 270-280 Hz) | Aromatic carbon attached to the -CF₃ group. |

| C-2 | ~115 - 117 | Singlet or narrow quartet | Aromatic carbon. |

| C-4 | ~120 - 122 | Singlet or narrow quartet | Aromatic carbon. |

| C-6 | ~110 - 112 | Singlet or narrow quartet | Aromatic carbon. |

| -CH₂- | ~40 - 42 | Singlet | Methylene carbon. |

| -OCH₃ | ~55 - 56 | Singlet | Methoxy carbon. |

| -CF₃ | ~124 | Quartet (¹JCF ≈ 270-280 Hz) | Trifluoromethyl carbon. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C-H (Aliphatic -CH₂-) | 2850 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-F | 1100 - 1350 | Strong | Stretching |

| C-O (Methoxy) | 1000 - 1300 | Strong | Stretching |

The IR spectrum of phenylacetic acid shows a strong carbonyl stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group is expected to result in strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction. Identify and label the significant absorption peaks.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways.

dot

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 234 | [M]⁺˙ | Molecular ion |

| 189 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 175 | [M - CH₂COOH]⁺ | Alpha-cleavage of the acetic acid side chain |

| 161 | [C₈H₇F₃O]⁺ | Potential rearrangement and loss of ethylene from the m/z 189 fragment |

Experimental Protocol for MS Data Acquisition

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for the characterization and identification of this and structurally related molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to Investigating the Potential Biological Activity of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds and bio-potentiating functional groups is a cornerstone of rational drug design. The molecule 3-Methoxy-5-(trifluoromethyl)phenylacetic acid represents a compelling, yet underexplored, chemical entity. Its structure marries a phenylacetic acid core—a scaffold present in various biologically active compounds—with two critical pharmacophoric modifiers: a methoxy group and a trifluoromethyl group.[1][2][3]

The trifluoromethyl (-CF3) group is a powerful tool in modern drug discovery, known to significantly enhance metabolic stability, increase lipophilicity, and modulate binding affinity through its strong electron-withdrawing nature.[4][5][6][7][8] Concurrently, the methoxy (-OCH3) group can profoundly influence a molecule's physicochemical properties, ligand-target interactions, and metabolic pathways.[3][9][10]

This guide, therefore, is not a review of established activities, but a forward-looking prospectus. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven framework for systematically evaluating the biological potential of this compound. We will proceed from foundational principles to actionable experimental protocols, grounded in the established roles of its constituent moieties.

Part 1: Molecular Profile and Physicochemical Postulates

Before embarking on biological evaluation, a thorough understanding of the molecule's inherent properties is critical. These characteristics dictate its likely behavior in biological systems and inform the selection of appropriate experimental models.

Chemical Structure:

-

IUPAC Name: 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid

-

Molecular Formula: C₁₀H₉F₃O₃

-

Molecular Weight: 234.17 g/mol

The molecule's structure suggests several key attributes that form the basis of our investigative hypothesis.

| Property | Influence of Functional Groups | Predicted Biological Implication |

| Lipophilicity | The -CF₃ group significantly increases lipophilicity, while the -OCH₃ group provides a moderate increase. The carboxylic acid provides a hydrophilic counterpoint. | Enhanced ability to cross cellular membranes, potentially including the blood-brain barrier.[7] This is a critical factor for targeting intracellular proteins. |

| Metabolic Stability | The C-F bonds in the -CF₃ group are exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The -OCH₃ group, however, is a potential site for O-dealkylation.[7][11] | Increased plasma half-life compared to non-fluorinated analogs. The primary metabolic route may involve the methoxy group, a predictable transformation that can be monitored. |

| Target Binding | The electron-withdrawing -CF₃ group can alter the acidity of the carboxylic acid proton and participate in specific electrostatic or hydrogen bonding interactions with protein targets.[4][5] The phenylacetic acid core provides a rigid scaffold for presenting these groups. | Potential for high-affinity binding to enzyme active sites, particularly those with complementary hydrophobic and polar regions. Phenylacetic acid derivatives have shown activity as hPPAR agonists.[12] |

| Acidity (pKa) | The inductive effect of the -CF₃ group is expected to lower the pKa of the carboxylic acid, making it a stronger acid than unsubstituted phenylacetic acid. | The molecule will be predominantly ionized at physiological pH, influencing its solubility, distribution, and interaction with targets via ionic bonds. |

Part 2: A Strategic Framework for Biological Activity Screening

Given that phenylacetic acid derivatives bearing trifluoromethyl groups are frequently utilized as precursors for kinase inhibitors, a primary investigative thrust should be directed toward this target class. However, a broader screening approach is warranted to uncover novel activities. This section outlines a tiered, logical workflow for this exploration.

Caption: A tiered workflow for evaluating the biological activity of a novel chemical entity.

Part 3: Detailed Experimental Protocols

This section provides validated, step-by-step methodologies for key experiments proposed in the screening workflow. The causality behind protocol choices is emphasized to ensure robust and interpretable data generation.

Tier 1 Protocol: Broad Kinase Panel Profiling

Rationale: Kinase dysregulation is a hallmark of cancer and inflammatory diseases. Given the structural alerts within our molecule, a broad kinase screen is the most logical and highest-yield starting point. A competitive binding assay format is chosen for its robustness and ability to identify inhibitors regardless of their mechanism (e.g., ATP-competitive vs. allosteric).[13]

Methodology: KINOMEscan® Competitive Binding Assay [13]

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions as required by the screening service.

-

Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of a known, tagged ligand that binds to the active site.

-

Incubation: The compound is incubated at a fixed concentration (typically 1-10 µM) with the kinase-ligand mixture. The amount of the tagged ligand that remains bound to the kinase is inversely proportional to the test compound's binding affinity.

-

Quantification: After incubation and washout of unbound molecules, the amount of bound tagged ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: Results are typically reported as '% Control' or '% Inhibition', where a lower percentage indicates stronger binding of the test compound.

-

% Control = (Test Compound Signal / DMSO Control Signal) * 100

-

% Inhibition = 100 - % Control

-

-

Interpretation: Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). The output provides a selectivity profile across a large panel (e.g., >450 kinases).

Tier 2 Protocol: IC₅₀ Determination for Confirmed Hits

Rationale: Following a primary screen, it is imperative to quantify the potency of the interaction. A radiometric filter binding assay is the gold standard for many kinases, directly measuring enzymatic activity.[14][15][16] This method provides a robust IC₅₀ value, which is essential for comparing potency and guiding SAR.

Methodology: ³³P-ATP Radiometric Kinase Assay

-

Reagents & Buffers:

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin.

-

Kinase: Recombinant purified enzyme of the identified hit kinase.

-

Substrate: A specific peptide or protein substrate for the kinase.

-

ATP Mix: Cold ATP mixed with [γ-³³P]ATP to a specific activity (e.g., 500 cpm/pmol). The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[14]

-

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

Assay Procedure (96-well format):

-

To each well, add 5 µL of the diluted compound.

-

Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.

-

Pre-incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 25 µL of the ATP mix.

-

Incubate for 30-60 minutes at 30°C. Ensure the reaction is within the linear range.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

-

Detection:

-

Transfer 50 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

-

Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Wash once with acetone and allow to air dry.

-

Add scintillation fluid and count the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the logarithm of the inhibitor concentration against the percentage of kinase activity.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Parameter | Description |

| IC₅₀ | Inhibitor concentration causing 50% reduction in enzyme activity. |

| Hill Slope | Describes the steepness of the dose-response curve. |

| R² Value | Indicates the goodness of fit of the curve to the data points. |

Tier 3 Protocol: In Vivo Efficacy Evaluation

Rationale: After demonstrating in vitro and cellular potency, the ultimate test is efficacy in a relevant disease model. If the identified kinase target is implicated in cancer, a tumor xenograft model is appropriate. For inflammatory targets, a model like collagen-induced arthritis would be selected.[17][18][19]

Methodology: Human Tumor Xenograft Model in Athymic Nude Mice

-

Cell Line Selection: Choose a human cancer cell line where the target kinase is known to be a key driver of proliferation or survival.

-

Animal Husbandry: Use 6-8 week old female athymic nude mice, housed under sterile conditions.

-

Tumor Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Inject 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

-

Monitor tumor growth using caliper measurements (Tumor Volume = (Length x Width²) / 2).

-

-

Treatment Protocol:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

-

Vehicle Control Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80) daily by oral gavage.

-

Treatment Group: Administer this compound (or an optimized derivative) at a predetermined dose (e.g., 50 mg/kg) via the same route and schedule.

-

Positive Control Group: Administer a standard-of-care agent for that cancer type.

-

-

Efficacy Endpoints:

-

Measure tumor volume and body weight 2-3 times per week for 21-28 days.

-

Primary endpoint: Tumor Growth Inhibition (TGI).

-

% TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

-

-

Secondary endpoints: Body weight change (as a measure of toxicity), survival analysis.

-

-

Terminal Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Part 4: Predicted Signaling Pathway and Mechanism

Should initial screens identify a specific kinase, for example, a member of the MAP kinase pathway like MEK1, we can postulate a mechanism of action.

Sources

- 1. jchps.com [jchps.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 10. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]

- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential pharmacological applications of this important class of molecules.

Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Scaffolds

The phenylacetic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group imparts a unique combination of properties to a molecule, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can significantly improve its pharmacokinetic and pharmacodynamic profile.[1][2][3]

The presence of a methoxy (-OCH3) group further modulates the electronic and steric properties of the phenyl ring, influencing receptor binding and solubility.[4] The specific substitution pattern of this compound, with the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group at the meta positions, creates a unique electronic environment that is of significant interest for the development of novel therapeutics.

This guide will delve into the synthetic pathways to access this core structure, methods for its characterization, and a discussion of its potential biological activities based on the established roles of its constituent functional groups and data from closely related analogs.

Synthesis of this compound: A Plausible Synthetic Approach

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. While specific literature on the synthesis of this compound (CAS 916421-04-0) is limited, a highly plausible and effective route can be designed based on well-established organic reactions. A logical approach involves the synthesis of the precursor ketone, 3-Methoxy-5-(trifluoromethyl)acetophenone, followed by its conversion to the desired phenylacetic acid via the Willgerodt-Kindler reaction.[5][6][7][8]

Part 1: Synthesis of the Precursor, 3-Methoxy-5-(trifluoromethyl)acetophenone

A common method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation of a corresponding substituted benzene. In this case, the starting material would be 1-methoxy-3-(trifluoromethyl)benzene.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 equivalents) dropwise.

-

Addition of Starting Material: To this mixture, add 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Methoxy-5-(trifluoromethyl)acetophenone.

Part 2: The Willgerodt-Kindler Reaction for the Synthesis of this compound

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding phenylacetic acids (after hydrolysis of the intermediate thioamide).[5][6][7][8]

Experimental Protocol: Willgerodt-Kindler Reaction

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3-Methoxy-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

-

Heating: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis of the Thioamide: After cooling, add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture and heat to reflux for an additional 6-8 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude phenylacetic acid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Table 1: Physicochemical and Spectroscopic Data for this compound and Analogs

| Property | This compound (Predicted/Expected) | (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid (Mosher's Acid)[9][10][11] |

| CAS Number | 916421-04-0[12] | 20445-31-2 |

| Molecular Formula | C10H9F3O3 | C10H9F3O3 |

| Molecular Weight | 234.17 g/mol | 234.17 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | Data not available | 46-49 °C |

| Boiling Point | Data not available | 105-107 °C at 1 mm Hg |

| ¹H NMR | Expected signals for aromatic protons, methylene protons, and methoxy protons. | Signals for aromatic, methoxy, and carboxylic acid protons. |

| ¹³C NMR | Expected signals for aromatic carbons, methylene carbon, methoxy carbon, carboxylic acid carbon, and trifluoromethyl carbon. | Signals for aromatic, methoxy, carboxylic acid, and trifluoromethyl carbons. |

| ¹⁹F NMR | A singlet corresponding to the -CF3 group. | A singlet corresponding to the -CF3 group. |

| Mass Spectrometry | [M-H]⁻ at m/z 233.04 | [M-H]⁻ at m/z 233.04 |

Pharmacological Relevance and Potential Applications

The unique structural features of this compound and its derivatives make them attractive candidates for various therapeutic applications.

Rationale for Biological Activity

-

Lipophilicity and Membrane Permeability: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of drug candidates.[2][3]

-

Receptor Interactions: The methoxy and trifluoromethyl groups can participate in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, thereby influencing binding affinity and selectivity.

Potential Therapeutic Areas

-

Oncology: As a building block for kinase inhibitors.[13]

-

Infectious Diseases: Derivatives of phenylacetic acids have shown activity against various pathogens.[14]

-

Inflammatory Diseases: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Key properties and potential applications of the core scaffold.

Conclusion and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups provides a strong rationale for its potential as a precursor to novel therapeutic agents. Future research should focus on the development and optimization of its synthesis, the preparation of a diverse library of its derivatives, and the systematic evaluation of their biological activities against a range of therapeutic targets. Such studies will undoubtedly unlock the full potential of this promising class of compounds.

References

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

-

van der Westhuyzen, C. W., & van Otterlo, W. A. (2013). Recent advances in the Willgerodt–Kindler reaction. Beilstein Journal of Organic Chemistry, 9, 1487-1496. Available from: [Link]

-

Chemeurope.com. Willgerodt rearrangement. Available from: [Link]

-

MSU Chemistry. Willgerodt‐Kindler Reac1on. (2009). Available from: [Link]

-

Kovalenko, S. V., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc, 2016(6), 72-78. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Cornerstone in Pharmaceutical Intermediate Supply. Available from: [Link]

-

Beier, P. (2007). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 3, 13. Available from: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Al-Khaibari, I. S., et al. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 27(19), 6279. Available from: [Link]

- Google Patents. SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

CAS. CAS REGISTRY. Available from: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Google Patents. High speed solvent-based flexographic/rotogravure printing inks.

-

ResearchGate. Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... Available from: [Link]

-

PubChem. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. Available from: [Link]

-

PubChem. (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

Sources